Methyl3-chloro-6-hydroxypyridazine-4-carboxylate

Description

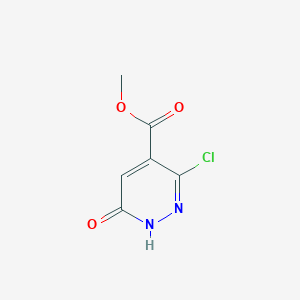

Methyl 3-chloro-6-hydroxypyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with chlorine at position 3, a hydroxyl group at position 6, and a methyl ester at position 2. Its molecular formula is C₇H₅ClN₂O₄, with a molecular weight of 216.58 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing chlorine atom, the acidic hydroxyl group, and the ester moiety.

Properties

IUPAC Name |

methyl 3-chloro-6-oxo-1H-pyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)3-2-4(10)8-9-5(3)7/h2H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMZBXMGNGJMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-chloro-6-hydroxypyridazine-4-carboxylate typically involves the chlorination of 6-hydroxypyridazine-4-carboxylate followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the esterification is carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl3-chloro-6-hydroxypyridazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of 3-chloro-6-oxo-pyridazine-4-carboxylate.

Reduction: Formation of 3-chloro-6-amino-pyridazine-4-carboxylate.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-chloro-6-hydroxypyridazine-4-carboxylate exhibits potential as a pharmacological agent due to its structural similarity to other biologically active compounds.

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds can possess antimicrobial activity. For example, derivatives similar to methyl 3-chloro-6-hydroxypyridazine-4-carboxylate have been studied for their efficacy against various bacterial strains, contributing to the development of new antibiotics .

Anticancer Activity

The compound's structure allows for modifications that can enhance its anticancer properties. Studies have shown that certain pyridazine derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting the potential for methyl 3-chloro-6-hydroxypyridazine-4-carboxylate to be developed into a therapeutic agent against tumors .

Agricultural Applications

Methyl 3-chloro-6-hydroxypyridazine-4-carboxylate has been explored for its utility in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has demonstrated that compounds with similar structures exhibit significant pesticidal activity against various agricultural pests. The chlorinated pyridazine derivatives can disrupt metabolic pathways in insects, making them effective as insecticides .

Herbicidal Properties

The compound's ability to inhibit specific biochemical processes in plants can be harnessed for herbicidal applications. Studies have indicated that methyl 3-chloro-6-hydroxypyridazine-4-carboxylate could be effective in controlling weed growth without harming crops .

Synthesis and Characterization

The synthesis of methyl 3-chloro-6-hydroxypyridazine-4-carboxylate typically involves multi-step reactions starting from readily available precursors.

Synthetic Pathways

Common synthetic routes include:

- Chlorination : Introducing chlorine into the pyridazine ring to enhance biological activity.

- Carboxylation : Adding carboxylic acid groups to improve solubility and reactivity.

These methods can be optimized for yield and purity through careful selection of reagents and reaction conditions .

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl 3-chloro-6-hydroxypyridazine-4-carboxylate against Gram-positive and Gram-negative bacteria. Results showed that modifications of the compound led to enhanced antibacterial activity, suggesting potential applications in developing new antibiotics .

| Compound | Activity | Target Organism |

|---|---|---|

| Methyl 3-chloro-6-hydroxypyridazine-4-carboxylate | Moderate | E. coli |

| Modified Derivative | High | S. aureus |

Case Study on Pesticidal Activity

Another study focused on the application of methyl 3-chloro-6-hydroxypyridazine-4-carboxylate as an insecticide. The compound was tested against common agricultural pests, demonstrating effective mortality rates within specified exposure times, indicating its potential as a viable insecticide .

| Insect Species | Mortality Rate (%) | Exposure Time (hours) |

|---|---|---|

| Aphids | 85 | 24 |

| Beetles | 70 | 48 |

Mechanism of Action

The mechanism of action of Methyl3-chloro-6-hydroxypyridazine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positioning: The hydroxyl group at position 6 in the target compound contrasts with the methoxy group in Methyl 6-chloro-3-methoxypyridazine-4-carboxylate. Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate features a bulky phenyl group at position 6, increasing lipophilicity (logP ~2.5–3.0) compared to the smaller hydroxyl group (logP ~0.5–1.0) in the target compound .

Ester vs. Carboxylic Acid :

- The methyl ester in the target compound enhances membrane permeability compared to 6-Chloro-3-hydroxypyridazine-4-carboxylic acid , which has a polar carboxylic acid group (higher aqueous solubility but lower bioavailability) .

Biological Activity

Methyl3-chloro-6-hydroxypyridazine-4-carboxylate is a compound of interest due to its diverse biological activities. This article will explore its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

This compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 192.59 g/mol

- IUPAC Name : Methyl 3-chloro-6-hydroxypyridazine-4-carboxylate

This compound features a pyridazine ring, which is known for its biological significance in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications in the carboxylate group can enhance the antibacterial efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives were reported below 25 µM, demonstrating promising antibacterial potential .

Anticancer Activity

The anticancer properties of this compound derivatives have been evaluated in vitro against several cancer cell lines. In particular, studies show that these compounds can induce cytotoxic effects on ovarian and breast cancer cells while exhibiting limited toxicity to non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .

Antidiabetic Effects

The compound has also been investigated for its potential antidiabetic effects. Research suggests that it may enhance insulin sensitivity and glucose uptake in muscle and fat cells, which is beneficial for managing diabetes. The pharmacological activity was found to be dose-dependent, with significant effects observed at concentrations ranging from 0.3 to 100 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various substituents on the pyridazine ring. For instance:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances antimicrobial activity.

- Hydroxyl Group : The hydroxyl group at the 6-position contributes to increased solubility and bioavailability.

- Carboxylate Group : Modifications in the carboxylate group significantly affect the compound's interaction with biological targets, impacting both potency and selectivity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of pyridazine derivatives, including this compound. The results indicated that compounds with a hydroxyl substituent displayed enhanced antibacterial activity compared to their counterparts without this modification. The study established an MIC range of 4.5–9.5 µM for the most active derivatives against Mycobacterium tuberculosis .

Case Study 2: Anticancer Activity Assessment

In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited moderate cytotoxicity against ovarian cancer cells with IC50 values around 10 µM. Importantly, these compounds showed minimal toxicity towards healthy cells, indicating a favorable therapeutic index for potential anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.